molecular formula C7H5IN2O4 B1377046 2-Amino-3-iodo-5-nitrobenzoic acid CAS No. 1416440-54-4

2-Amino-3-iodo-5-nitrobenzoic acid

Cat. No. B1377046
CAS RN: 1416440-54-4
M. Wt: 308.03 g/mol
InChI Key: VKNLWOAEKSUWLH-UHFFFAOYSA-N
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Description

“2-Amino-3-iodo-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H5IN2O4 . It has an average mass of 308.030 Da and a mono-isotopic mass of 307.929382 Da . This compound is a useful reactant for the synthesis of 2-Arylquinazolines and Tetracyclic Isoindolo .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-iodo-5-nitrobenzoic acid” consists of 7 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

Crystal Engineering

In crystal engineering, 2-Amino-3-iodo-5-nitrobenzoic acid and its derivatives play a crucial role in designing materials with specific properties. Studies have explored the formation of molecular tapes mediated via strong hydrogen bonds and weak halogen interactions, highlighting the potential of nitrobenzoic acid derivatives in crystal design and the development of materials with novel properties (B. K. Saha, A. Nangia, M. Jaskólski, 2005).

Environmental Remediation

Derivatives of 2-Amino-3-iodo-5-nitrobenzoic acid have also been studied for their potential in environmental remediation, particularly in the biodegradation of nitroaromatic pollutants. Research has demonstrated that certain bacterial strains can utilize nitrobenzoic acid derivatives as carbon and nitrogen sources, leading to their detoxification and highlighting a biological approach to mitigating environmental pollution caused by nitroaromatic compounds (Jyoti Tiwari, D. Gandhi, S. Sivanesan, P. Naoghare, A. Bafana, 2020).

properties

IUPAC Name

2-amino-3-iodo-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNLWOAEKSUWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-iodo-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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